molecular formula C9H12ClNO2 B3267891 3-Amino-3-phenylpropanoic acid hydrochloride CAS No. 471259-71-9

3-Amino-3-phenylpropanoic acid hydrochloride

Cat. No. B3267891
CAS RN: 471259-71-9
M. Wt: 201.65 g/mol
InChI Key: ABEBCTCOPRULFS-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanoic acid is a beta-amino acid that is beta-alanine substituted at position 3 by a phenyl group . It has been used as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists .


Synthesis Analysis

The synthesis of phenylpropionic acids, including 3-Amino-3-phenylpropanoic acid, can be achieved through an artificially designed amino-group-transformation biocatalytic process. This process uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids .


Molecular Structure Analysis

The molecular formula of 3-Amino-3-phenylpropanoic acid hydrochloride is C9H12ClNO2 . The InChI code is 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 .


Chemical Reactions Analysis

3-Amino-3-phenylpropanoic acid has been used in the synthesis of platelet aggregation inhibitors . It’s also used as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-3-phenylpropanoic acid hydrochloride is 201.65 g/mol . It is a white to yellow powder or crystals . The storage temperature is room temperature .

Scientific Research Applications

Pharmaceutical Synthesis

®-3-Amino-3-phenylpropanoic acid hydrochloride: is a valuable building block for pharmaceutical synthesis. It serves as a precursor in the production of various drugs and bioactive compounds. One notable example is Taxol , a complex diterpene isolated from the bark of Taxus brevifolia. Taxol exhibits potent anticancer activity and has been used in chemotherapy .

Metal Coordination Complexes

The compound participates in the synthesis and characterization of metal coordination complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Researchers have explored its use in designing monoisomeric phthalocyanines and phthalocyanine-fullerene dyads .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-amino-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEBCTCOPRULFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-phenylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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